molecular formula C24H29N3O4 B10997072 1-(2-methoxyethyl)-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-4-carboxamide

1-(2-methoxyethyl)-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-4-carboxamide

Cat. No.: B10997072
M. Wt: 423.5 g/mol
InChI Key: RSNWKMMUSMWZLJ-UHFFFAOYSA-N
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Description

1-(2-METHOXYETHYL)-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, which is a common structural motif in many biologically active molecules, making it of interest for research in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(2-METHOXYETHYL)-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the indole core, functionalization of the phenyl ring, and attachment of the morpholinoethoxy group. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other cyclization reactions.

    Functionalization of the Phenyl Ring: This step often involves electrophilic aromatic substitution reactions to introduce the desired substituents.

    Attachment of the Morpholinoethoxy Group: This can be done through nucleophilic substitution reactions, where the morpholinoethoxy group is introduced to the phenyl ring.

Industrial production methods may involve optimizing these steps for scalability, yield, and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

1-(2-METHOXYETHYL)-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions often conducted under controlled temperatures and pressures.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-(2-METHOXYETHYL)-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of biological pathways and mechanisms, particularly those involving indole derivatives.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties, is ongoing.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-METHOXYETHYL)-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The morpholinoethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

1-(2-METHOXYETHYL)-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-4-CARBOXAMIDE can be compared with other indole derivatives, such as:

  • 1-(2-METHOXYETHYL)-N-[4-(2-PHENYL-1,3-OXAZOL-5-YL)PHENYL]-1H-INDOLE-4-CARBOXAMIDE
  • 1-(2-METHOXYETHYL)-N-[4-(2-METHOXYETHYL)PHENYL]-1H-INDOLE-4-CARBOXAMIDE
  • 1-(2-METHOXYETHYL)-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-4-CARBOXAMIDE

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities. The unique combination of the indole core and morpholinoethoxy group in 1-(2-METHOXYETHYL)-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-4-CARBOXAMIDE distinguishes it from other compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[4-(2-morpholin-4-ylethoxy)phenyl]indole-4-carboxamide

InChI

InChI=1S/C24H29N3O4/c1-29-15-14-27-10-9-21-22(3-2-4-23(21)27)24(28)25-19-5-7-20(8-6-19)31-18-13-26-11-16-30-17-12-26/h2-10H,11-18H2,1H3,(H,25,28)

InChI Key

RSNWKMMUSMWZLJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)C(=O)NC3=CC=C(C=C3)OCCN4CCOCC4

Origin of Product

United States

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